2-(5-formylthiophen-2-yl)benzoic Acid
Description
Properties
IUPAC Name |
2-(5-formylthiophen-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRNPZYHSCYWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
This method employs palladium catalysis to couple a boronic acid with an aryl halide. For 2-(5-formylthiophen-2-yl)benzoic acid, two variants are feasible:
Route A:
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Reactants: 2-Boronobenzoic acid (as methyl ester) + 5-formyl-2-bromothiophene
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Catalyst: Pd(PPh₃)₄ (1–2 mol%)
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Base: K₂CO₃ or Na₂CO₃
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Solvent: Toluene/EtOH (4:1)
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Conditions: 80–100°C, 12–24 h
Route B:
Ullmann-Type Coupling
Copper-mediated couplings offer a transition metal alternative, particularly useful for halogenated substrates:
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Reactants: 2-Iodobenzoic acid + 5-formyl-2-thiopheneboronic acid
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Catalyst: CuI (10 mol%) with 1,10-phenanthroline as ligand
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Solvent: DMSO or DMF
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Temperature: 100–120°C
Functionalization of Pre-Coupled Intermediates
Direct Formylation via Vilsmeier-Haack Reaction
For substrates where the thiophene is already attached to the benzoic acid but lacks the formyl group:
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Reagents: DMF (as formylating agent) and POCl₃
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Mechanism: Electrophilic substitution at the thiophene’s 5-position, directed by the electron-donating effect of the sulfur atom.
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Conditions: 0°C to RT, followed by hydrolysis
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Yield: 50–65% (estimated due to competing side reactions at the benzoic acid group).
Oxidation of Methyl Groups
An alternative route involves introducing a methyl group at the thiophene’s 5-position, followed by oxidation:
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Couple 2-(2-methylthiophen-5-yl)benzoic acid via Suzuki or Ullmann methods.
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Oxidize the methyl group to aldehyde using MnO₂ or SeO₂.
Industrial-Scale Considerations and Green Chemistry
Benzenesulfonyl Hydrazide-Mediated Reduction
Adapting methodologies from CN116283895A, hydrogenation of unsaturated precursors offers a safe, noble metal-free pathway:
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Substrate: 2-[2-(2-Thienyl)vinyl]benzoic acid
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Reducing Agent: Benzenesulfonyl hydrazide (1.3–1.7 eq)
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Base: K₂CO₃ or NaHCO₃
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Solvent: Acetonitrile or toluene
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Conditions: 70–90°C, 7–10 h
Mechanistic Insight: The hydrazide decomposes under basic conditions to release N₂ and nascent hydrogen, selectively reducing the vinyl group without affecting the formyl moiety.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | High regioselectivity, mild conditions | Requires aldehyde protection | 70–85% | Excellent |
| Ullmann Coupling | No palladium needed, cost-effective | High temperatures, longer reaction times | 60–75% | Moderate |
| Vilsmeier Formylation | Direct functionalization | Low yields due to side reactions | 50–65% | Low |
| Hydrazide Reduction | Safe, high-yield, no noble metals | Limited to substrates with unsaturated bonds | 89–92% | High |
Chemical Reactions Analysis
Types of Reactions
2-(5-formylthiophen-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: 2-(5-carboxythiophen-2-yl)benzoic acid.
Reduction: 2-(5-hydroxymethylthiophen-2-yl)benzoic acid.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-formylthiophen-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of thiophene-based biological activities.
Industry: Used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The specific mechanism of action for 2-(5-formylthiophen-2-yl)benzoic acid is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-formylthiophen-2-yl)benzoic acid
- 5-bromo-2-formyl-benzoic acid
- 4-chloro-3-(5-formyl-furan-2-yl)-benzoic acid
- 5-formyl-2,4-dimethoxy-benzoic acid
Uniqueness
2-(5-formylthiophen-2-yl)benzoic acid is unique due to the presence of both a thiophene ring and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.
Biological Activity
2-(5-formylthiophen-2-yl)benzoic acid is a compound characterized by its unique structural features, including a thiophene ring and a benzoic acid moiety. This combination offers potential biological activities that are currently being explored in various research contexts. The compound has garnered attention for its possible applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
The molecular formula of this compound is C₁₂H₈O₃S, with a molecular weight of approximately 232.26 g/mol. The presence of the formyl group (-CHO) enhances its reactivity, allowing it to participate in various chemical reactions, including oxidation and reduction.
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets such as enzymes or receptors. The thiophene ring provides a conjugated system that may facilitate these interactions, potentially leading to modulation of biochemical pathways. However, detailed mechanisms remain to be elucidated through further research.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, compounds with similar structures have shown moderate activity against bacteria such as Escherichia coli and Bacillus cereus, as well as fungi like Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | TBD |
| 3-(5-formylthiophen-2-yl)benzoic Acid | Bacillus cereus | Lower than AN2690 |
| 5-Trifluoromethyl-2-formylphenylboronic Acid | Aspergillus niger | Moderate |
Case Studies
Several studies have investigated the biological properties of thiophene derivatives, highlighting the potential of this compound:
- Antibacterial Studies : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Bacillus cereus, with MIC values lower than those of established antibiotics like AN2690 (Tavaborole). This suggests potential for development as an antibacterial agent .
- Antifungal Activity : Another investigation into structurally related compounds indicated moderate antifungal activity against Candida albicans, supporting the hypothesis that the thiophene group enhances biological activity .
Applications in Medicine
The unique structure of this compound positions it as a promising candidate for drug design. Its potential applications include:
Q & A
Q. What are the common synthetic routes for preparing 2-(5-formylthiophen-2-yl)benzoic acid, and what are the critical parameters for optimizing yield?
Answer: The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling between a thiophene boronic acid derivative and a benzoic acid halide. For example, 5-formylthiophen-2-yl boronic acid (or its derivatives) can react with 2-bromobenzoic acid under palladium catalysis. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used, with ligand choice affecting reaction efficiency.
- Solvent system : A mix of THF/H₂O or DMF under inert atmosphere ensures solubility and reactivity.
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours.
- Purification : Acid-base extraction or column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials.
Yield optimization requires careful stoichiometric control of the boronic acid and halide partners, as excess boronic acid can lead to side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the formyl group (δ ~9.8–10.0 ppm for aldehyde proton) and aromatic protons in the thiophene/benzoic acid moieties.
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1650 cm⁻¹ (C=O of aldehyde) validate functional groups.
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms molecular ion [M+H]⁺.
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement) resolves spatial arrangement and hydrogen-bonding interactions in the solid state. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the electronic effects of the formyl group on the reactivity of this compound in cross-coupling reactions?
Answer:
- Computational modeling : Density Functional Theory (DFT) calculates electron density distribution and frontier molecular orbitals to predict regioselectivity in reactions.
- Competitive coupling experiments : Compare reaction rates with/without the formyl group using structurally analogous substrates (e.g., 5-methylthiophen-2-yl vs. 5-formylthiophen-2-yl derivatives).
- Kinetic studies : Monitor reaction progress via in-situ NMR or UV-Vis spectroscopy to quantify activation barriers influenced by the electron-withdrawing formyl group.
- Substituent screening : Introduce electron-donating/withdrawing groups on the benzoic acid moiety to assess cooperative electronic effects .
Q. What strategies are recommended for resolving discrepancies in reported solubility data of this compound across different solvent systems?
Answer:
- Controlled solubility assays : Measure solubility in standardized conditions (25°C, inert atmosphere) using DMSO, THF, and aqueous buffers (pH 4–10).
- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms that may affect solubility.
- Purity validation : Use HPLC-MS to rule out impurities or decomposition products (e.g., oxidation of the formyl group) that skew results.
- Molecular dynamics simulations : Predict solvation free energy in different solvents to guide experimental design.
- Collaborative validation : Cross-check data with independent labs using identical batches and protocols .
Q. How can the potential of this compound as a pharmacophore be evaluated in drug discovery pipelines?
Answer:
- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) to assess binding affinity.
- ADMET profiling :
- Absorption : Caco-2 cell monolayer assays predict intestinal permeability.
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life.
- Toxicity : Ames test for mutagenicity; mitochondrial toxicity assays (e.g., MTT).
- Derivatization libraries : Synthesize analogs (e.g., ester prodrugs, amides) to improve bioavailability.
- In vivo studies : Pharmacokinetic profiling in rodent models after lead optimization .
Q. What methodologies are suitable for analyzing the stability of this compound under varying storage and reaction conditions?
Answer:
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC.
- Reaction condition mapping : Test stability in acidic/basic media (e.g., HCl/NaOH) and oxidizing agents (H₂O₂) to identify labile functional groups.
- Solid-state stability : Use XRPD to detect crystallinity changes and TGA for thermal decomposition profiles.
- Degradation product identification : LC-MS/MS and NMR characterize byproducts (e.g., carboxylic acid derivatives from formyl oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
